5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution Reactions:
Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group to the triazole ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential use in treating diseases such as cancer and infections.
Industry
Agriculture: Used in the development of agrochemicals.
Cosmetics: Incorporated into formulations for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenyl Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C19H20ClN5S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20ClN5S/c1-3-24(4-2)17-11-5-14(6-12-17)13-21-25-18(22-23-19(25)26)15-7-9-16(20)10-8-15/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+ |
InChI Key |
SVAINSYTTPFKCC-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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